Unii-K63ldh5T7D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Treatment of Asthma

Montelukast Cyclopropaneacetamide has been shown to have promising effects for critically ill asthma patients . It has been observed to reduce delirium in these patients , which can be a significant benefit in the treatment process.

Reduction of Delirium

The compound has been studied for its potential in reducing delirium in critically ill patients . The mechanism for this reduction is believed to be related to the effects of Montelukast on CysLTR1 in the Central Nervous System (CNS) .

Potential Use in Neuropsychiatric Patients

There is ongoing research into the use of Montelukast in neuropsychiatric patients . The compound is usually used in combination with corticosteroids, and it is being investigated whether this combination could be beneficial for these patients .

Lung Cancer Treatment

Montelukast has been found to induce apoptosis-inducing factor-mediated cell death of lung cancer cells . This suggests that it could be a potential therapeutic agent for lung cancer treatment .

Chemo-prevention Techniques

Montelukast has been studied for its potential in developing novel chemo-prevention techniques . It has been observed to decrease the lung cancer risk in asthma patients , which could be a significant advancement in the field of cancer prevention.

Mecanismo De Acción

Target of Action

Montelukast Cyclopropaneacetamide, also known as Unii-K63ldh5T7D, primarily targets the cysteinyl leukotriene receptor type-1 (CysLTR1) . CysLTR1 plays a crucial role in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process .

Mode of Action

Montelukast is a selective leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This blockage of LTD4 prevents the signaling of leukotrienes, thereby reducing the symptoms of asthma .

Biochemical Pathways

The primary biochemical pathway affected by Montelukast involves the leukotrienes . Leukotrienes are lipid mediators of inflammation and tissue damage and are well-established targets in respiratory diseases like asthma . By blocking the action of leukotriene D4, Montelukast interferes with these pathways, reducing inflammation and relaxing smooth muscle .

Pharmacokinetics

Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%). It is excreted into the bile . The bioavailability of Montelukast is relatively low (61–73%), due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism .

Result of Action

The molecular and cellular effects of Montelukast’s action primarily involve a reduction in inflammation and relaxation of smooth muscle in the lungs . This results in improved respiratory function and reduced symptoms in conditions such as asthma .

Action Environment

The action, efficacy, and stability of Montelukast can be influenced by various environmental factors. For instance, the presence of allergens or exercise can trigger the release of leukotrienes, increasing the need for Montelukast’s antagonistic action . Furthermore, the drug’s effectiveness can be influenced by the individual’s metabolic rate, which can be affected by factors such as age, liver function, and the presence of other medications .

Propiedades

IUPAC Name |

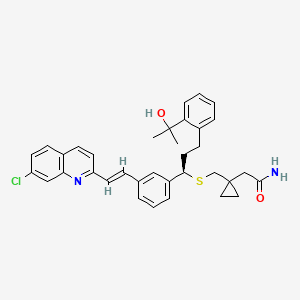

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37ClN2O2S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(37)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)38-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H2,37,39)/b15-10+/t32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYITTCDIONXIV-TZIWLTJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Montelukast cyclopropaneacetamide | |

CAS RN |

866923-63-9 |

Source

|

| Record name | Montelukast cyclopropaneacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST CYCLOPROPANEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K63LDH5T7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)